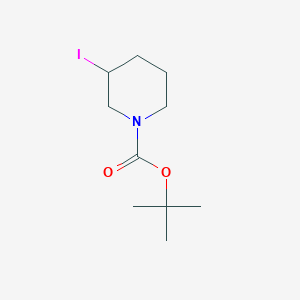

Tert-butyl 3-iodopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-iodopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEZFSNOYBRXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616081 | |

| Record name | tert-Butyl 3-iodopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850761-36-3 | |

| Record name | tert-Butyl 3-iodopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-iodopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-Iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of tert-butyl 3-iodopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct published synthetic procedures for this specific compound, this document outlines a robust and well-precedented two-step synthetic pathway starting from the commercially available tert-butyl 3-hydroxypiperidine-1-carboxylate. The guide includes detailed experimental protocols, characterization data, and workflow visualizations to assist researchers in the preparation and verification of this important synthetic intermediate.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a common motif in a vast array of bioactive molecules, and the introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.

This guide focuses on a reliable synthetic route involving the iodination of the corresponding secondary alcohol, a common and effective transformation in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence starting from 3-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The second, and key, step is the conversion of the secondary alcohol to the corresponding iodide.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate

This procedure details the protection of the nitrogen atom of 3-hydroxypiperidine using di-tert-butyl dicarbonate.

Materials:

-

3-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add an aqueous solution of sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of CH₂Cl₂).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Proposed Synthesis of this compound (Appel Reaction)

This proposed protocol is based on the well-established Appel reaction for the conversion of secondary alcohols to alkyl iodides.[1][2][3][4] This reaction typically proceeds with inversion of stereochemistry.[1][5]

Materials:

-

tert-Butyl 3-hydroxypiperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Figure 2: Simplified workflow of the proposed Appel reaction for iodination.

Characterization Data

The following tables summarize the key characterization data for the starting material and the final product.

Table 1: Characterization of tert-Butyl 3-hydroxypiperidine-1-carboxylate

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to pale yellow powder or solid |

| Melting Point | 43-50 °C (for the (R)-enantiomer) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80-3.70 (m, 1H), 3.65-3.55 (m, 1H), 3.45-3.35 (m, 1H), 3.20-3.00 (m, 2H), 1.90-1.70 (m, 2H), 1.60-1.40 (m, 11H, includes s at 1.46 for Boc) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.9, 80.0, 67.0, 52.0, 44.0, 32.0, 28.4, 22.0 |

Note: NMR data are approximate and may vary depending on the specific instrument and conditions.

Table 2: Characterization of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈INO₂ |

| Molecular Weight | 311.16 g/mol |

| Appearance | Expected to be a solid or oil |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

| IR Spectroscopy | Data not available in the searched literature. |

Note: Full experimental characterization data for the final product were not found in the public domain literature during the search.

Safety and Handling

-

General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reagent-Specific Hazards:

-

Di-tert-butyl dicarbonate ((Boc)₂O): Irritant and lachrymator. Handle with care.

-

Triphenylphosphine (PPh₃): Harmful if swallowed or inhaled.

-

Iodine (I₂): Corrosive and harmful. Avoid inhalation of vapors.

-

Imidazole: Corrosive. Causes burns.

-

Dichloromethane (CH₂Cl₂): Suspected carcinogen. Avoid inhalation and skin contact.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The Boc-protection of 3-hydroxypiperidine is a standard and reliable procedure. The subsequent iodination via an Appel-type reaction is a robust and widely used method for the conversion of secondary alcohols to iodides and is expected to be effective for this substrate. Researchers utilizing this guide should perform careful reaction monitoring and characterization to confirm the successful synthesis and purity of the final product. The information contained herein should serve as a valuable resource for chemists in the fields of pharmaceutical and materials science.

References

In-Depth Technical Guide: Tert-butyl 3-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols for tert-butyl 3-iodopiperidine-1-carboxylate, a key building block in modern medicinal chemistry.

Chemical Properties

This compound, also known as N-Boc-3-iodopiperidine, is a heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, making it amenable to a variety of reaction conditions. The iodine atom at the 3-position of the piperidine ring serves as a useful handle for introducing further molecular complexity through various coupling and substitution reactions.

Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 850761-36-3[1] |

| Molecular Formula | C₁₀H₁₈INO₂[1] |

| Molecular Weight | 311.16 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)I |

| InChI Key | Not available |

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while data for the related 4-iodo isomer is more abundant, the following table pertains specifically to the 3-iodo isomer.

| Property | Value | Source |

| Melting Point | 63-67 °C | --INVALID-LINK--[2] |

| Boiling Point | Data not available | |

| Density | Data not available |

Stereochemistry

This compound possesses a chiral center at the 3-position of the piperidine ring. Consequently, it can exist as two enantiomers, (R)- and (S)-tert-butyl 3-iodopiperidine-1-carboxylate. The stereochemistry of this building block is often crucial in the synthesis of chiral drug molecules, where only one enantiomer exhibits the desired pharmacological activity.

| Enantiomer | CAS Number |

| (R)-tert-butyl 3-iodopiperidine-1-carboxylate | 1354010-37-9[3] |

| (S)-tert-butyl 3-iodopiperidine-1-carboxylate | Not available |

Synthesis and Experimental Protocols

General Synthesis of N-Boc-3-iodopiperidine

This procedure outlines the conversion of N-Boc-3-hydroxypiperidine to N-Boc-3-iodopiperidine.

References

"Tert-butyl 3-iodopiperidine-1-carboxylate" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-iodopiperidine-1-carboxylate, a key building block in modern synthetic and medicinal chemistry. This document details its chemical identity, stereoisomeric forms, and a proposed synthetic pathway, offering valuable information for researchers engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with an iodine atom at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The presence of a chiral center at the C3 position gives rise to two enantiomers, (3R) and (3S), as well as a racemic mixture.

The IUPAC name for the parent structure is This compound .

Table 1: Chemical Identifiers for Stereoisomers of this compound

| Stereoisomer | IUPAC Name | CAS Number |

| (3R) | tert-butyl (3R)-3-iodopiperidine-1-carboxylate | 1354010-37-9[1][2] |

| (3S) | tert-butyl (3S)-3-iodopiperidine-1-carboxylate | Not available in searched results |

| Racemic | This compound | Not available in searched results |

Table 2: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H18INO2 |

| Molecular Weight | 311.16 g/mol [1] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. This precursor is commercially available in both its racemic and chiral forms. The (S)-enantiomer, (S)-1-Boc-3-hydroxypiperidine (CAS No: 143900-44-1), is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[3]

The conversion of the alcohol to the iodide is a standard chemical transformation. A common method for this is the Appel reaction or variations thereof, which involve the use of iodine in the presence of a phosphine reagent.

Proposed Experimental Protocol: Synthesis of tert-butyl (3R)-3-iodopiperidine-1-carboxylate

This protocol is based on the common chemical transformation of a secondary alcohol to an iodide.

Materials:

-

tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate

-

Triphenylphosphine (PPh3)

-

Imidazole

-

Iodine (I2)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of iodine (1.5 eq) in DCM dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, tert-butyl (3R)-3-iodopiperidine-1-carboxylate.

Role in Organic Synthesis

As a chemical intermediate, this compound is a versatile building block for the introduction of the 3-piperidyl moiety in the synthesis of more complex molecules. The iodine atom can be readily displaced in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The Boc protecting group provides stability during these transformations and can be easily removed under acidic conditions to liberate the secondary amine for further functionalization.

While no specific signaling pathways involving this compound have been identified, its utility lies in the synthesis of pharmacologically active agents that may target various biological pathways.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from the hydroxyl precursor to the final iodinated compound.

Caption: Proposed synthesis of tert-butyl (3R)-3-iodopiperidine-1-carboxylate.

This guide serves as a foundational resource for professionals working with this compound. Further investigation into specific reaction conditions and applications is encouraged to fully leverage the synthetic potential of this valuable intermediate.

References

Spectroscopic and Spectrometric Characterization of Tert-butyl 3-iodopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for the key synthetic intermediate, tert-butyl 3-iodopiperidine-1-carboxylate. The information presented herein is crucial for the verification of the compound's identity and purity, which are critical aspects in the fields of medicinal chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR data for this compound, as compiled from various spectroscopic analyses.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency |

| 4.29 – 3.92 | m | 2H | CDCl₃ | 400 MHz | |

| 3.78 | d | 13.0 | 1H | CDCl₃ | 400 MHz |

| 3.53 – 3.24 | m | 1H | CDCl₃ | 400 MHz | |

| 3.09 | s | 1H | CDCl₃ | 400 MHz | |

| 2.26 | s | 1H | CDCl₃ | 400 MHz | |

| 2.10 – 1.95 | m | 1H | CDCl₃ | 400 MHz | |

| 1.72 | d | 13.5 | 1H | CDCl₃ | 400 MHz |

| 1.62 – 1.54 | m | 1H | CDCl₃ | 400 MHz | |

| 1.46 | s | 9H, tert-butyl | CDCl₃ | 400 MHz |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |

| 154.3 | C=O | CDCl₃ | 101 MHz |

| 80.2 | C(CH₃)₃ | CDCl₃ | 101 MHz |

| 53.7 | CDCl₃ | 101 MHz | |

| 43.8 | CDCl₃ | 101 MHz | |

| 37.5 | CDCl₃ | 101 MHz | |

| 28.6 | CDCl₃ | 101 MHz | |

| 28.5 | C(CH₃)₃ | CDCl₃ | 101 MHz |

| 24.6 | CDCl₃ | 101 MHz |

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), confirming the elemental composition of the molecule.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₁₀H₁₉INO₂ | 326.0404 | 326.0404 |

Experimental Protocols

The data presented in this guide were obtained using standard NMR and mass spectrometry techniques. While specific experimental parameters can vary between laboratories, the following provides a generalized methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectra were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer. The sample was introduced into the instrument via an appropriate ionization source, such as electrospray ionization (ESI), to generate the protonated molecular ion [M+H]⁺. The instrument was calibrated using a known standard to ensure high mass accuracy.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and mass spectrometry.

Caption: Workflow for the structural characterization of a chemical compound.

Technical Guide: Stability and Storage of Tert-butyl 3-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 3-iodopiperidine-1-carboxylate. This information is critical for ensuring the integrity and purity of the compound in research and drug development applications.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 850761-36-3 |

| Molecular Formula | C₁₀H₁₈INO₂ |

| Molecular Weight | 311.16 g/mol |

| Appearance | Solid |

Recommended Storage Conditions

To maintain the quality and stability of this compound, it is imperative to adhere to the following storage conditions, as recommended by suppliers and safety data sheets.

| Parameter | Recommended Condition |

| Temperature | 2-8°C[1][2] |

| Light | Protect from light[1][2] |

| Atmosphere | Store in a dry, well-sealed container |

Stability Profile and Potential Degradation

Key Stability Concerns:

-

Light Sensitivity: As with many organoiodine compounds, exposure to light can induce decomposition. This can occur through the homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.

-

Thermal Lability: Elevated temperatures can promote elimination and substitution reactions. The recommended refrigerated storage is crucial to minimize these degradation pathways.

-

Moisture Sensitivity: While not explicitly documented, the presence of moisture could potentially lead to hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, especially under acidic or basic conditions.

Potential Degradation Pathways

Based on general organic chemistry principles, the following degradation pathways are plausible for this compound.

Caption: Potential degradation pathways for this compound.

Handling and Use Workflow

Proper handling is essential to prevent degradation and ensure the safety of the user. The following workflow outlines the recommended procedure for handling this compound in a laboratory setting.

Caption: Recommended workflow for handling this compound.

Experimental Protocols for Stability Testing

For researchers needing to generate their own stability data, the following general protocols, based on ICH guidelines, can be adapted for this compound.

Photostability Testing

Objective: To assess the stability of the compound under exposure to light.

Methodology:

-

Sample Preparation: Prepare two sets of samples of the solid compound in chemically inert, transparent containers.

-

Control Sample: Wrap one set of samples in aluminum foil to protect them from light.

-

Exposure: Place both sets of samples in a photostability chamber. The light source should be a combination of a cool white fluorescent lamp and a near UV lamp.

-

Duration: Expose the samples for a defined period, for example, according to ICH Q1B guidelines.

-

Analysis: At predetermined time points, analyze the samples (both exposed and control) for purity and degradation products using a validated stability-indicating HPLC method.

Thermal Stability Testing (Accelerated)

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Methodology:

-

Sample Preparation: Place samples of the solid compound in loosely capped vials to allow for air circulation.

-

Storage: Place the vials in a constant temperature oven at a specified temperature (e.g., 40°C ± 2°C) and relative humidity (e.g., 75% RH ± 5% RH).

-

Control Sample: Store a control sample under the recommended storage conditions (2-8°C).

-

Duration: Conduct the study for a defined period, for example, up to 6 months.

-

Analysis: At specified time intervals (e.g., 0, 1, 3, and 6 months), remove samples and analyze for purity and degradation products using a validated stability-indicating HPLC method. Compare the results with the control sample.

Incompatible Materials

While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong bases, and conditions that promote nucleophilic substitution or elimination, unless these are intended reaction conditions.

Safety Information

Users should always consult the Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, preferably a chemical fume hood.

By adhering to these guidelines, researchers and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Guide: Solubility Profile of Tert-butyl 3-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl 3-iodopiperidine-1-carboxylate in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide infers its solubility based on the known characteristics of structurally similar molecules, such as N-Boc-protected piperidine derivatives. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is provided.

Predicted Solubility Profile

The solubility of this compound is influenced by its molecular structure, which includes a piperidine ring, a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, and an iodine atom. The presence of the Boc group generally increases lipophilicity, leading to enhanced solubility in a range of organic solvents while decreasing solubility in aqueous media. For instance, the related compound N-Boc-4-iodopiperidine is known to be soluble in methanol and only slightly soluble in water.

Based on these structural characteristics and data from analogous compounds, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group of the alcohol can interact with the carbonyl of the Boc group, and the alkyl portion can interact with the piperidine ring and Boc group. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at solvating a wide range of organic compounds, including those with moderate polarity like the target molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the alkyl groups provide a non-polar character. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents have strong dipole moments and can effectively solvate the polar functionalities of the molecule. |

| Non-polar Solvents | Hexanes, Toluene | Sparingly Soluble to Moderately Soluble | The large, non-polar Boc group and the piperidine backbone should allow for some solubility in non-polar solvents. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic nature of the Boc group and the overall size of the molecule are expected to significantly limit its solubility in water. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following generalized experimental protocol based on the "shake-flask" method is recommended. This method is considered the gold standard for determining the equilibrium solubility of a compound.

1. Materials and Equipment

-

This compound

-

Selected analytical grade organic solvents

-

Volumetric flasks and pipettes

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Centrifuge (optional)

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Alternatively, the samples can be centrifuged to facilitate the separation of the solid from the supernatant.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of a compound.

The Versatile Building Block: A Technical Guide to Tert-butyl 3-iodopiperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of tert-butyl 3-iodopiperidine-1-carboxylate as a valuable building block in the field of medicinal chemistry. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Functionalization at the 3-position, in particular, offers a strategic vector for molecular elaboration, enabling the synthesis of complex molecules with tailored pharmacological profiles. The introduction of an iodine atom at this position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a sought-after intermediate in drug discovery.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves to modulate its reactivity, preventing unwanted side reactions and allowing for controlled functionalization at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈INO₂ |

| Molecular Weight | 311.16 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1354010-37-9 ((3R)-enantiomer) |

The synthesis of this compound is most commonly achieved from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate, through a nucleophilic substitution reaction. The Appel reaction provides a reliable method for this transformation.

Experimental Protocols

Synthesis of this compound via the Appel Reaction

This protocol describes the conversion of tert-butyl 3-hydroxypiperidine-1-carboxylate to its iodo derivative.

Materials:

-

tert-butyl 3-hydroxypiperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C is added triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

-

Iodine (1.5 eq) is added portion-wise to the stirred solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Application in the Synthesis of ORM-12741: An α2C-Adrenoceptor Antagonist

A prominent example of the utility of this compound is in the synthesis of ORM-12741, a selective α2C-adrenoceptor antagonist that has been investigated for the treatment of cognitive and behavioral symptoms in Alzheimer's disease. The synthesis involves the nucleophilic substitution of the iodide with the nitrogen of a precursor to the imidazo[4,5-b]pyridin-2-one core.

General Synthetic Scheme for ORM-12741

Caption: Synthetic workflow for ORM-12741.

Biological Activity and Mechanism of Action of ORM-12741

ORM-12741 acts as a selective antagonist of the α2C-adrenoceptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands (norepinephrine and epinephrine), inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, ORM-12741 is thought to enhance noradrenergic and dopaminergic neurotransmission in brain regions relevant to cognition and behavior.

Caption: Signaling pathway of the α2C-adrenoceptor and the effect of ORM-12741.

Clinical studies have evaluated the efficacy of ORM-12741 in patients with Alzheimer's disease, with a focus on cognitive and neuropsychiatric symptoms.

Table 2: Clinical Trial Data for ORM-12741 in Alzheimer's Disease

| Parameter | Study Details | Outcome |

| Phase IIa Clinical Trial | Randomized, double-blind, placebo-controlled | Statistically significant improvement in episodic memory scores compared to placebo. Generally well-tolerated. |

| Dosing | 30-60 mg or 100-200 mg twice daily | Both dose levels showed positive effects on memory. |

Conclusion

This compound stands out as a highly valuable and versatile building block for medicinal chemists. Its utility is exemplified in the synthesis of complex drug candidates like ORM-12741. The ability to introduce diverse functionalities at the 3-position of the piperidine ring through reactions of the iodo group provides a powerful tool for the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

The Synthetic Utility of tert-Butyl 3-Iodopiperidine-1-carboxylate in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the role of tert-butyl 3-iodopiperidine-1-carboxylate as a versatile building block in modern heterocyclic synthesis. While direct literature on this specific reagent is limited, this document extrapolates its synthetic utility from the well-established reactivity of analogous 3-bromo and 3-chloro piperidines, as well as general principles of cross-coupling chemistry. This guide covers the proposed synthesis of the title compound, its key physicochemical properties, and its potential applications in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Detailed experimental protocols, based on analogous systems, are provided to serve as a practical starting point for reaction optimization.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. Functionalization of the piperidine ring is crucial for modulating the pharmacological profile of lead compounds. This compound, a Boc-protected 3-halopiperidine, represents a valuable, albeit underutilized, synthetic intermediate. The presence of the iodine atom at the 3-position offers a reactive handle for the introduction of a wide range of substituents through various cross-coupling methodologies, enabling the exploration of novel chemical space in drug discovery programs. The Boc-protecting group provides stability and ensures chemoselectivity in subsequent synthetic transformations.

Synthesis of this compound

A practical and scalable synthesis of this compound can be envisaged starting from commercially available precursors. A common route involves the conversion of the corresponding 3-hydroxy analog.

Experimental Protocol: Iodination of tert-Butyl 3-hydroxypiperidine-1-carboxylate (General Procedure)

This protocol is adapted from the synthesis of the corresponding 4-iodo isomer and may require optimization.[1]

-

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.3 equiv.) and imidazole (1.5 equiv.).

-

Stir the mixture at 0 °C until all solids have dissolved.

-

Add iodine (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties

The exact physical properties of this compound are not widely reported. The following table provides estimated properties based on its structure and data from analogous compounds.

| Property | Value |

| Molecular Formula | C₁₀H₁₈INO₂ |

| Molecular Weight | 311.16 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |

| Boiling Point | > 300 °C (Predicted) |

| CAS Number | Not assigned or not readily available |

Role in Heterocyclic Synthesis: Cross-Coupling Reactions

The C(sp³)-I bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions. The following sections outline the potential applications in key C-C and C-N bond-forming reactions, with representative experimental conditions derived from studies on analogous 3-bromo- and 3-chloropiperidines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. This compound is expected to couple with a variety of aryl, heteroaryl, and vinyl boronic acids or esters to yield 3-substituted piperidines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Halopiperidines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | Not specified | Aryl bromide | [2] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | Good to Excellent | Hetaryl chloride | [3] |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp. | High | Aryl bromide | [4] |

-

To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., dioxane/water or toluene/water).

-

Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to 3-aminopiperidine derivatives, which are important pharmacophores.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |

| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | Not specified | Chlorophenyl | [5] |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | High | Aryl bromide | [6] |

| "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | Good | Aryl halide | [7] |

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

-

Add the degassed solvent (e.g., toluene or dioxane).

-

Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).

-

Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, quench with water, and extract with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the product by column chromatography.

Heck Reaction

The Heck reaction allows for the vinylation of the piperidine ring, leading to the formation of 3-alkenylpiperidines.

Table 3: Representative Conditions for Heck Reaction

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Not specified | Aryl bromide | [8] |

| Pd EnCat®40 | NaOAc | Ethanol | 140 (MW) | Good | Aryl bromide | [9] |

| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | High | Aryl chloride | [10] |

-

To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).

-

Add the base (e.g., Et₃N or NaOAc, 2.0 equiv.) and the solvent (e.g., DMF or ethanol).

-

Degas the mixture and heat under an inert atmosphere to the desired temperature (e.g., 100-140 °C).

-

After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

-

Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous phase.

-

Dry the combined organic layers and concentrate.

-

Purify by column chromatography.

Sonogashira Coupling

This coupling reaction with terminal alkynes provides a direct route to 3-alkynylpiperidines, which are versatile intermediates for further transformations.

Table 4: Representative Conditions for Sonogashira Coupling

| Pd Catalyst / Ligand | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Room Temp. | High | Aryl iodide | [11] |

| Pd(OAc)₂ / DPEPhos | None | Cs₂CO₃ | DMSO | Not specified | High | Aryl bromide | [12] |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None | Amine | Not specified | Room Temp. | High | Aryl bromide | [13] |

-

To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., DMF or THF), add the base (e.g., Et₃N or DIPA, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

-

Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound, while not extensively documented, holds significant potential as a building block in heterocyclic synthesis. Its preparation from the corresponding 3-hydroxy derivative is feasible, and its reactivity in palladium-catalyzed cross-coupling reactions can be inferred from its lighter halogen analogs. This guide provides a foundational understanding and practical starting points for the utilization of this versatile intermediate in the synthesis of novel 3-substituted piperidines for applications in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a basis for optimization to achieve desired synthetic outcomes.

References

- 1. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]

- 13. [PDF] A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates | Semantic Scholar [semanticscholar.org]

The Strategic Application of Tert-butyl 3-iodopiperidine-1-carboxylate in the Generation of Novel Compound Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-iodopiperidine-1-carboxylate, a versatile building block for the synthesis of novel compound libraries. Its strategic importance lies in the facile introduction of a substituted piperidine motif, a privileged scaffold in medicinal chemistry, into a diverse range of molecular architectures. This guide will detail its synthesis, key reactions, and applications, providing actionable experimental protocols and data to support drug discovery and development programs.

Introduction: The Significance of the 3-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a highly attractive scaffold for engaging with biological targets. Specifically, substitution at the 3-position allows for the exploration of chemical space in vectors that are often critical for modulating potency and selectivity. This compound serves as an excellent starting material for accessing this valuable chemical space due to the presence of the versatile iodide leaving group and the Boc-protecting group, which allows for controlled manipulation of the piperidine nitrogen.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a two-step process starting from commercially available 3-hydroxypiperidine. This involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by an Appel iodination of the hydroxyl group.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate

-

To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, if a biphasic system is used, separate the organic layer. If a single solvent is used, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl 3-hydroxypiperidine-1-carboxylate as a white solid or colorless oil.

Step 2: Synthesis of this compound (Appel Iodination)

-

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a clear or pale yellow solution to a brown or reddish-brown suspension.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for the preparation of the title compound.

Key Reactions for Library Synthesis

This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the rapid diversification of the piperidine core.

Cobalt-Catalyzed Cross-Coupling with Grignard Reagents

This reaction allows for the efficient formation of C(sp³)-C(sp²) bonds, introducing aryl and heteroaryl moieties at the 3-position of the piperidine ring.

-

To an oven-dried reaction vessel under an inert atmosphere, add cobalt(II) chloride (CoCl₂, 5 mol%) and (R,R)-N,N'-dimethyl-1,2-cyclohexanediamine (TMCD, 6 mol%).

-

Add anhydrous tetrahydrofuran (THF) and stir for 10 minutes.

-

Add this compound (1.0 eq).

-

Slowly add the aryl or heteroaryl Grignard reagent (ArMgBr, 1.5-2.0 eq) at room temperature.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 3-arylpiperidine derivative.[1]

| Entry | Aryl Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | tert-Butyl 3-phenylpiperidine-1-carboxylate | 81 |

| 2 | 4-Methoxyphenylmagnesium bromide | tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate | 85 |

| 3 | 2-Thienylmagnesium bromide | tert-Butyl 3-(thiophen-2-yl)piperidine-1-carboxylate | 75 |

| 4 | 3-Chlorophenylmagnesium bromide | tert-Butyl 3-(3-chlorophenyl)piperidine-1-carboxylate | 78 |

Photocatalytic Radical Hydroxymethylation

This method introduces a hydroxymethyl group at the 3-position via a radical-mediated process, providing a valuable synthetic handle for further functionalization.

-

To an oven-dried reaction tube, add the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), triphenylphosphine (PPh₃, 1.5 eq), and this compound (1.0 eq).

-

Add a suitable solvent (e.g., anhydrous and degassed acetonitrile).

-

Add an amine base (e.g., diisopropylethylamine, DIPEA, 3.0 eq) and an aqueous solution of formaldehyde (H₂CO, 4.0 eq).

-

Seal the tube and irradiate with blue LEDs at room temperature for 12-24 hours, with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[2][3]

| Entry | Substrate | Product | Yield (%) |

| 1 | This compound | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 85 |

| 2 | 1-Iodoadamantane | 1-(Hydroxymethyl)adamantane | 92 |

| 3 | tert-Butyl 4-iodopiperidine-1-carboxylate | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 88 |

Application in the Synthesis of PAD4 Inhibitors and the PAD4 Signaling Pathway

A significant application of this compound is in the synthesis of inhibitors of Peptidyl Arginine Deiminase 4 (PAD4). PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins, a post-translational modification known as citrullination. Aberrant citrullination is implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, and some cancers.

PAD4 plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), a process where neutrophils release a web of DNA and proteins to trap pathogens. In autoimmune diseases, excessive NET formation can lead to inflammation and tissue damage. By inhibiting PAD4, the formation of these NETs can be reduced.

Caption: Simplified PAD4 signaling pathway in NET formation.

Broader Applications in Novel Compound Library Synthesis

The versatility of this compound extends beyond the synthesis of PAD4 inhibitors. Its reactivity allows for its incorporation into a wide array of molecular scaffolds, making it a valuable tool for diversity-oriented synthesis.

-

Spirocycles: The piperidine ring can be used as a foundation for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional nature.

-

Fused Heterocycles: The iodide can be displaced by nucleophiles in intramolecular cyclization reactions to form fused bicyclic and polycyclic systems.

-

Click Chemistry: The introduction of an azide or alkyne functionality, following displacement of the iodide, allows for the use of "click" chemistry to rapidly generate libraries of triazole-containing compounds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel compound libraries. Its straightforward synthesis and diverse reactivity provide medicinal chemists with a valuable tool for exploring the chemical space around the privileged 3-substituted piperidine scaffold. The detailed protocols and data presented in this guide are intended to facilitate its application in drug discovery programs, ultimately accelerating the development of new therapeutics.

References

Methodological & Application

"Tert-butyl 3-iodopiperidine-1-carboxylate" Suzuki coupling reaction protocol

An in-depth guide to the Suzuki-Miyaura coupling of tert-butyl 3-iodopiperidine-1-carboxylate, this document provides detailed protocols and application notes for researchers, scientists, and professionals in drug development. The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are significant motifs in many pharmaceutical agents.[1][2] The use of this compound as a substrate allows for the introduction of various aryl and heteroaryl groups at the 3-position of the piperidine ring, a common scaffold in medicinal chemistry.[3]

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or its ester) with an organohalide (in this case, this compound) using a palladium catalyst and a base.[4] The N-Boc protecting group on the piperidine nitrogen is generally stable under these conditions.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling depends on the careful selection of several components:

-

Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. Pre-catalysts like Pd(OAc)₂, Pd(PPh₃)₄, and more advanced Buchwald or PEPPSI pre-catalysts are commonly used.[4][5] The ligand stabilizes the palladium center and influences its reactivity. Electron-rich and bulky phosphine ligands such as SPhos and XPhos are often effective for challenging couplings.[6]

-

Base: A base is essential for the transmetalation step of the catalytic cycle.[2] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][8] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[6] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their more stable ester derivatives (e.g., pinacol esters) can be used as coupling partners.[4] Boronic acids are prone to decomposition (protodeboronation), so using a slight excess is common.[4]

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are based on general procedures found in the literature for similar substrates and may require optimization for specific coupling partners.[1][7][8]

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol uses a commonly available palladium catalyst and base.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.[1]

-

Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).[1]

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Conditions with a Buchwald Pre-catalyst

This protocol employs a more modern and often more efficient Buchwald pre-catalyst and ligand system.

Materials:

-

This compound

-

Arylboronic acid

-

XPhos Pd G2 pre-catalyst

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

Procedure:

-

In a reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Seal the vial and degas the mixture by bubbling with argon for 5-10 minutes.[8]

-

Add the XPhos Pd G2 pre-catalyst (2-5 mol%) under an argon atmosphere.[8]

-

Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.[8]

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of iodo-heterocycles, which can be adapted for this compound. Yields are highly dependent on the specific substrates used.

| Parameter | Condition A | Condition B | Condition C |

| Substrate | Iodo-heterocycle | Iodo-heterocycle | Iodo-heterocycle |

| Boronic Acid | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.5 eq) | Heteroarylboronic Acid (1.5 eq) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G2 (3 mol%) |

| Ligand | - | SPhos (4 mol%) | - |

| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.5 eq) |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Dioxane/H₂O (4:1) |

| Temperature | 90 °C | 100 °C | 110 °C |

| Typical Yield | 60-85% | 75-95% | 50-80% |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.[1]

References

Application of Tert-butyl 3-iodopiperidine-1-carboxylate in Sonogashira Coupling: A Detailed Guide for Researchers

Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials. A key building block in medicinal chemistry is the piperidine scaffold, and its functionalization is of paramount importance in drug discovery. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of tert-butyl 3-iodopiperidine-1-carboxylate, a versatile intermediate for the synthesis of novel 3-alkynylpiperidine derivatives. These derivatives are valuable precursors for the development of new therapeutic agents.

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the iodo-piperidine to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired alkynylpiperidine and regenerate the active palladium catalyst.

Core Applications in Drug Discovery

The introduction of an alkynyl moiety onto the piperidine ring via Sonogashira coupling offers a versatile handle for further chemical modifications. This allows for the rapid diversification of molecular scaffolds, a crucial step in lead optimization during drug development. The resulting 3-alkynylpiperidine derivatives can serve as key intermediates for the synthesis of:

-

Heterocyclic compounds: The alkyne functionality can participate in various cyclization reactions to construct fused or spirocyclic ring systems, which are often found in biologically active molecules.

-

Conformationally restricted analogues: The rigid alkyne linker can be used to create analogues of known drugs with constrained conformations, which can lead to improved potency and selectivity.

-

Bioorthogonal chemistry: Terminal alkynes can be further functionalized for use in "click chemistry" reactions, enabling the attachment of probes, imaging agents, or other molecules of interest in biological systems.

Tabulated Quantitative Data

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These data have been compiled from the scientific literature to provide a comparative overview for researchers.

Table 1: Sonogashira Coupling of this compound with Various Alkynes

| Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 85 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (6) | DIPA | THF | RT | 16 | 90 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | MeCN | 50 | 24 | 78 |

| Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NEt | Dioxane | 80 | 8 | 82 |

| 4-Ethynylanisole | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Toluene | 90 | 18 | 88 |

Note: DIPA = Diisopropylamine, DMF = Dimethylformamide, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, Et₃N = Triethylamine, MeCN = Acetonitrile, PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran, RT = Room Temperature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction between this compound and phenylacetylene.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

TLC plates and developing chamber

-

Ethyl acetate, Hexane, Saturated aqueous ammonium chloride solution, Brine, Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.05 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF via syringe to dissolve the solids. Then, add triethylamine (3.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).

-

Reaction: Stir the reaction mixture at 65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Upon completion (typically indicated by the disappearance of the starting iodide on TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tert-butyl 3-(phenylethynyl)piperidine-1-carboxylate.

Visualizing the Workflow and Reaction Mechanism

Diagram 1: Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling.

Diagram 2: The Sonogashira Catalytic Cycle

Caption: The dual catalytic cycle of the Sonogashira reaction.

Safety Precautions:

-

Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Amines are often corrosive and have strong odors; handle them in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 3-iodopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-butyl 3-iodopiperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocol is based on established principles of the Buchwald-Hartwig reaction, adapted for this specific substrate.

Core Concepts of the Buchwald-Hartwig Amination:

The reaction typically involves an aryl or heteroaryl halide or pseudohalide, an amine, a palladium catalyst, a suitable ligand (often a phosphine), and a base.[2] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]

Key Considerations for the Amination of this compound:

-

Substrate: this compound is a secondary cyclic iodoalkane. While the Buchwald-Hartwig reaction is most commonly applied to aryl halides, its principles can be extended to alkyl halides, though conditions may require careful optimization. The Boc-protecting group is generally stable under many Buchwald-Hartwig conditions but can be sensitive to strong acids and high temperatures.

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction efficiency.[3] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.[3] For the coupling of secondary amines, bulky electron-rich phosphine ligands such as Xantphos, DavePhos, or BrettPhos are often employed to promote reductive elimination and prevent β-hydride elimination.

-

Base Selection: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] Weaker bases such as K₂CO₃ or Cs₂CO₃ may also be effective, particularly with more reactive substrates or when base-sensitive functional groups are present.

-

Solvent Choice: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and THF are common choices.[1][3]

Experimental Protocols

Below is a generalized protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Researchers should note that optimization of reaction parameters may be necessary for specific amine coupling partners.

Materials:

-

This compound

-

Amine of choice

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

General Procedure:

-

To an oven-dried Schlenk flask or reaction vial, add the palladium catalyst and the phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the base, this compound, and the amine to the flask under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions